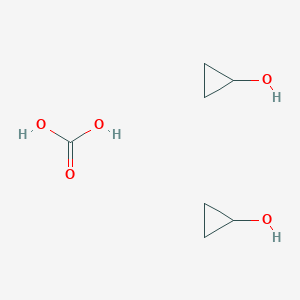
Dicyclopropanol carbonate
Cat. No. B8617737
Key on ui cas rn:
149674-61-3
M. Wt: 178.18 g/mol
InChI Key: XTHPGWUTKYMOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09045707B2
Procedure details


Adding 1,4-pentanediol carbonate and cyclopropanol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 3, uniformly mixing and performing an ester exchange reaction, distilling the reaction product to obtain dicyclopropanol carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to cyclopropanol is 1:15, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and cyclopropanol is 2:100; the ester exchange reaction is performed at a temperature of 140° C. and under an absolute pressure of 0.5 MPa for 120 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 99%, and yield of the dicyclopropanol carbonate is 93%.
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:12]1([OH:15])[CH2:14][CH2:13]1>>[C:1](=[O:2])([OH:4])[OH:3].[CH:8]1([OH:10])[CH2:9][CH2:7]1.[CH:12]1([OH:15])[CH2:14][CH2:13]1.[C:1](=[O:2])([OH:4])[OH:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:1]1([OH:4])[CH2:6][CH2:5]1 |f:0.1,3.4.5,6.7|
|
Inputs


Step One
|
Name
|
1,4-pentanediol carbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)O
|
Step Two
[Compound]
|
Name
|
oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared by the embodiment 3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
uniformly mixing
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling the reaction product
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)(O)=O.C1(CC1)O.C1(CC1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09045707B2
Procedure details


Adding 1,4-pentanediol carbonate and cyclopropanol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 3, uniformly mixing and performing an ester exchange reaction, distilling the reaction product to obtain dicyclopropanol carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to cyclopropanol is 1:15, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and cyclopropanol is 2:100; the ester exchange reaction is performed at a temperature of 140° C. and under an absolute pressure of 0.5 MPa for 120 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 99%, and yield of the dicyclopropanol carbonate is 93%.
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:12]1([OH:15])[CH2:14][CH2:13]1>>[C:1](=[O:2])([OH:4])[OH:3].[CH:8]1([OH:10])[CH2:9][CH2:7]1.[CH:12]1([OH:15])[CH2:14][CH2:13]1.[C:1](=[O:2])([OH:4])[OH:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:1]1([OH:4])[CH2:6][CH2:5]1 |f:0.1,3.4.5,6.7|
|
Inputs


Step One
|
Name
|
1,4-pentanediol carbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)O
|
Step Two
[Compound]
|
Name
|
oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared by the embodiment 3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
uniformly mixing
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling the reaction product
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)(O)=O.C1(CC1)O.C1(CC1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
